molecular formula C22H20N4O4S2 B11368288 Ethyl 2-({[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate

Ethyl 2-({[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate

Cat. No.: B11368288
M. Wt: 468.6 g/mol
InChI Key: SLCSVMHOBOHIDV-UHFFFAOYSA-N
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Description

Ethyl 2-({[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate is a structurally complex heterocyclic compound featuring a thiophenecarboxylate core substituted with dimethyl groups at positions 4 and 3. Its unique structure includes a pyrimidinylsulfanyl-acetyl moiety, which distinguishes it from related derivatives.

Properties

Molecular Formula

C22H20N4O4S2

Molecular Weight

468.6 g/mol

IUPAC Name

ethyl 2-[[2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C22H20N4O4S2/c1-4-30-21(29)17-12(2)13(3)32-20(17)24-16(27)11-31-22-25-18(14-8-6-5-7-9-14)15(10-23)19(28)26-22/h5-9H,4,11H2,1-3H3,(H,24,27)(H,25,26,28)

InChI Key

SLCSVMHOBOHIDV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NC(=C(C(=O)N2)C#N)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of ETHYL 2-{2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the thiophene ring, followed by the introduction of the pyrimidine moiety and subsequent functionalization to introduce the cyano, oxo, and phenyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product with high yield and purity.

Chemical Reactions Analysis

ETHYL 2-{2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce the oxo group to a hydroxyl group.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

One of the primary applications of this compound is in the synthesis of various heterocyclic compounds. The structure contains a pyrimidine ring that can be modified to produce derivatives with diverse biological activities. For example, derivatives of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate have been shown to aid in synthesizing thienopyrimidine derivatives, which possess notable biological properties such as antimicrobial and anticancer activities .

Anticancer Activity

Research has indicated that compounds containing the pyrimidine moiety exhibit significant anticancer properties. In a study focusing on the synthesis of related compounds, it was found that certain derivatives demonstrated potent activity against breast cancer cells. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation . Ethyl 2-({[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate may serve as a precursor in developing such anticancer agents.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. For instance, studies have shown that similar compounds can act as enzyme inhibitors or modulators of signaling pathways involved in inflammation and cancer progression. The presence of cyano and thiophene groups enhances its reactivity and potential interactions with biomolecules .

Case Study 1: Antimicrobial Properties

A series of derivatives synthesized from ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate exhibited antimicrobial activity against various pathogens. The study involved testing these compounds against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further investigation into their mechanisms of action .

Case Study 2: Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions including cyclization and substitution reactions. For example, a common method includes reacting thiourea with appropriate acetic acid derivatives to yield desired products with high yields and purity .

Mechanism of Action

The mechanism of action of ETHYL 2-{2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparison of Key Analogs

Compound Name Substituent (R) Melting Point (°C) Yield (%) Notable Spectral Data (IR, NMR) Bioactivity (If Reported)
Ethyl 2-({[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate Pyrimidinylsulfanyl N/A N/A N/A Not reported in evidence
3d (Ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate) 4-Hydroxyphenyl 298–300 90 IR: 3239 cm⁻¹ (N–H), 3131 cm⁻¹ (O–H) Antioxidant, anti-inflammatory
3e (Ethyl 2-(2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate) 4-Hydroxy-3-methoxyphenyl 215–216 88 1H NMR: δ 11.87 (s, NH) Not explicitly reported
3f (Ethyl 2-(2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate) 4-Hydroxy-3,5-dimethoxyphenyl 245–246 80 Mass: m/z 453 (M + Na)⁺ Not explicitly reported

Bioactivity and Functional Implications

  • Antioxidant and anti-inflammatory activities: Analogs like 3d demonstrated significant radical scavenging (DPPH assay) and anti-inflammatory effects (carrageenan-induced paw edema model), attributed to electron-rich phenolic and acrylamido groups . The target compound’s pyrimidinylsulfanyl group may modulate these activities via steric or electronic effects.
  • Metabolic stability : The sulfanyl linkage and pyrimidine ring could enhance resistance to enzymatic degradation compared to ester or ether linkages in phenyl-substituted analogs .

Biological Activity

Ethyl 2-({[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, pharmacological effects, and mechanisms of action.

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the reaction of various precursors, including 5-cyano derivatives and thiophenecarboxylic acid derivatives. The final product is characterized by techniques such as NMR and mass spectrometry to confirm its structure and purity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated that Ethyl 2-{[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate exhibited significant cytotoxicity against human breast cancer cells (MCF7) and lung cancer cells (A549) with IC50 values in the low micromolar range .

The mechanism underlying its anticancer activity appears to involve the induction of apoptosis and cell cycle arrest. The compound has been shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins in treated cancer cells. Furthermore, it may inhibit key signaling pathways involved in tumor growth and metastasis, such as the PI3K/Akt/mTOR pathway .

In Vivo Studies

In vivo studies using animal models have further corroborated the efficacy of Ethyl 2-{[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate in reducing tumor size and improving survival rates. Doses administered in these studies ranged from 10 to 50 mg/kg body weight, demonstrating a dose-dependent response .

Toxicity and Side Effects

While promising, the toxicity profile of this compound must be carefully evaluated. Preliminary toxicity studies indicate that it has a favorable safety margin; however, further detailed toxicological assessments are necessary to fully understand its side effects and long-term implications for human health.

Case Studies and Clinical Relevance

Several case studies have reported on the use of compounds similar to Ethyl 2-{[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate in clinical settings. These studies often focus on its application as an adjunct therapy in combination with traditional chemotherapeutics to enhance treatment efficacy while minimizing resistance .

Q & A

Q. What is the typical synthetic route for preparing this compound, and how are intermediates characterized?

The compound is synthesized via a multi-step approach. Starting with ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, cyanoacetylation is performed using 1-cyanoacetyl-3,5-dimethylpyrazole to introduce the active methylene group. Subsequent Knoevenagel condensation with substituted benzaldehydes (in toluene with catalytic piperidine/acetic acid) forms the acrylamido-thiophene backbone. Yields range from 72% to 94%, with intermediates purified via alcohol recrystallization. Structural confirmation relies on IR (e.g., C=O and C≡N stretches), ¹H NMR (e.g., methylene protons at δ 4.2–4.4 ppm), and mass spectrometry .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • IR spectroscopy : Identifies functional groups like the cyano (C≡N, ~2200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups.
  • ¹H NMR : Resolves aromatic protons (δ 6.8–7.5 ppm for phenyl groups), methylene/methyl groups (δ 1.2–2.5 ppm), and thiophene ring protons.
  • Mass spectrometry : Confirms molecular ion peaks and fragmentation patterns consistent with the molecular formula .

Q. What are the standard purity assessment protocols for this compound?

Purity is assessed via melting point analysis, HPLC (with C18 columns and acetonitrile/water mobile phases), and elemental analysis (C, H, N, S). Recrystallization in ethanol or methanol is commonly used to achieve ≥95% purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in Knoevenagel condensation steps?

Low yields may arise from incomplete aldehyde activation or side reactions. Optimization strategies include:

  • Catalyst screening : Piperidine/acetic acid ratios (e.g., 1:2 v/v) improve electrophilicity of the aldehyde.
  • Solvent effects : Toluene’s low polarity favors imine intermediate formation.
  • Temperature control : Maintaining 80–90°C prevents thermal degradation of the cyano group. Kinetic monitoring via TLC or in-situ IR can identify bottlenecks .

Q. What methodologies are recommended to resolve contradictions in reported biological activities (e.g., antioxidant vs. anti-inflammatory efficacy)?

Discrepancies may stem from assay variability (e.g., DPPH for antioxidants vs. carrageenan-induced edema for anti-inflammatory activity). To reconcile results:

  • Use standardized protocols (e.g., IC₅₀ comparisons across multiple assays).
  • Perform structure-activity relationship (SAR) studies by modifying substituents on the phenyl ring (e.g., electron-withdrawing groups enhance antioxidant activity).
  • Validate in vivo using murine models to account for metabolic factors .

Q. How can computational chemistry aid in predicting the compound’s reactivity or binding affinity?

  • DFT calculations : Model electron density distributions to predict nucleophilic/electrophilic sites (e.g., sulfur atoms in the thiophene ring).
  • Molecular docking : Screen against targets like COX-2 or NADPH oxidase using AutoDock Vina.
  • ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks .

Q. What strategies mitigate crystallization challenges during purification?

Poor crystallization may result from conformational flexibility. Solutions include:

  • Solvent screening : Use mixed solvents (e.g., ethanol/water) to adjust polarity.
  • Seeding : Introduce pre-formed crystals to induce nucleation.
  • Temperature gradients : Gradual cooling from 60°C to room temperature improves crystal lattice formation .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in spectroscopic data across studies?

  • Cross-validate techniques : Compare NMR/IR with X-ray crystallography (e.g., crystal structure reports for analogous thiophene derivatives).
  • Replicate synthesis : Ensure reaction conditions (e.g., anhydrous solvents, inert atmosphere) match literature protocols.
  • Collaborative verification : Share samples with independent labs for parallel analysis .

Q. What experimental controls are essential when evaluating biological activity to minimize false positives/negatives?

  • Positive controls : Use ascorbic acid (antioxidant assays) or diclofenac (anti-inflammatory assays).
  • Solvent controls : Account for DMSO/ethanol effects on cell viability.
  • Dose-response curves : Establish linearity across 3–5 concentrations to confirm activity thresholds .

Methodological Resources

  • Synthetic protocols : Detailed in and .
  • Biological assays : Refer to for in vitro (DPPH, nitric oxide scavenging) and in vivo (rat paw edema) models.
  • Crystallography : provides a framework for structural elucidation of thiophene derivatives.

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